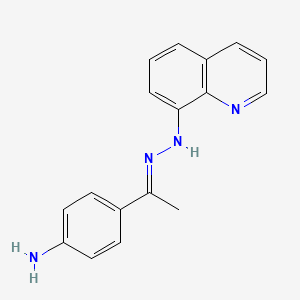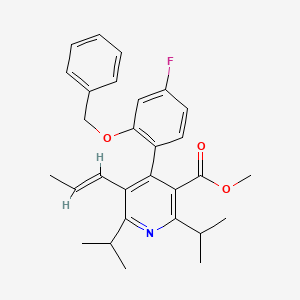
(E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate
Overview
Description
(E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate is a synthetic organic compound belonging to the class of nicotinates This class of compounds is known for its diverse pharmacological and chemical properties
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate generally involves multi-step organic synthesis techniques. Starting from commercially available precursors, typical steps include esterification, benzyloxy protection, fluorination, and final coupling reactions under controlled temperature and pressure conditions. Industrial production methods : Large-scale production might employ optimized catalytic processes and continuous flow techniques to improve yield and efficiency while ensuring the purity of the compound. The industrial methods would focus on cost-effectiveness and adherence to stringent quality standards.
Chemical Reactions Analysis
Types of reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions : For instance, it can be oxidized using reagents like potassium permanganate under basic conditions, reduced using hydrogen gas with a palladium catalyst, and substituted using halogenating agents under mild conditions. Major products formed : Depending on the reaction, significant products may include oxidized derivatives, reduced forms, and substituted analogs, each with potential differing properties and applications.
Scientific Research Applications
Chemistry: : The compound can serve as a building block for synthesizing more complex molecules or studying reaction mechanisms. Biology : Researchers might explore its potential as a ligand in biochemical assays or its role in modulating biological pathways. Medicine : Given its structural complexity, it may be investigated for therapeutic potential, including anti-inflammatory or anticancer properties. Industry : Applications could extend to materials science, where such compounds help develop new polymers or advanced materials.
Mechanism of Action
The mechanism by which (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate exerts its effects can be intricate. Its action might involve binding to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to desired biological outcomes, like inhibiting a pathogenic process or activating a therapeutic pathway.
Comparison with Similar Compounds
Comparison: : Compared to similar compounds such as methyl nicotinate and its derivatives, (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate exhibits unique structural features like the fluorinated phenyl ring and isopropyl groups, which may enhance its stability and biological activity. List of similar compounds :
Methyl nicotinate
Ethyl nicotinate
Isopropyl nicotinate
Benzyl nicotinate
These structural differences can potentially translate into varied physicochemical properties, affecting their respective applications and efficacy in scientific research.
Properties
IUPAC Name |
methyl 4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32FNO3/c1-7-11-23-25(26(29(32)33-6)28(19(4)5)31-27(23)18(2)3)22-15-14-21(30)16-24(22)34-17-20-12-9-8-10-13-20/h7-16,18-19H,17H2,1-6H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTRYAHNNFYENI-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(=O)OC)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C(=O)OC)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide](/img/structure/B3037530.png)
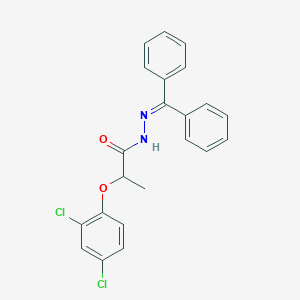
![4-[(2,5-dichlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3037532.png)
methanone](/img/structure/B3037533.png)
![2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037535.png)
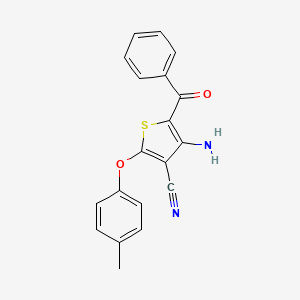
![(4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone](/img/structure/B3037539.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3037543.png)
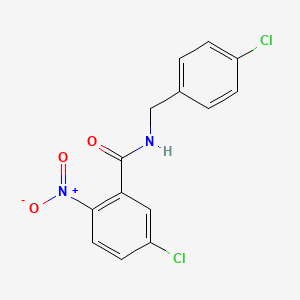
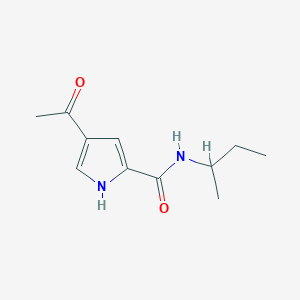
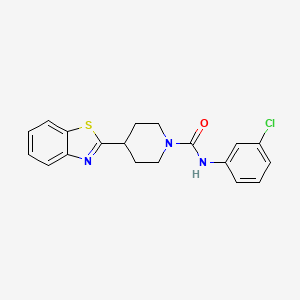
![2-(4-Chlorophenyl)-7-methyl-3-({[(3-toluidinocarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B3037548.png)
![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B3037549.png)
